molecular formula C26H22 B1609982 Benzene, 1,2,4,5-tetramethyl-3,6-bis(phenylethynyl)- CAS No. 140477-37-8

Benzene, 1,2,4,5-tetramethyl-3,6-bis(phenylethynyl)-

Cat. No.: B1609982
CAS No.: 140477-37-8
M. Wt: 334.5 g/mol
InChI Key: WQPGMTADYQNLKO-UHFFFAOYSA-N
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Description

Benzene, 1,2,4,5-tetramethyl-3,6-bis(phenylethynyl)- is an organic compound with the molecular formula C26H22 It is a derivative of benzene, featuring four methyl groups and two phenylethynyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,2,4,5-tetramethyl-3,6-bis(phenylethynyl)- typically involves the reaction of 1,2,4,5-tetramethylbenzene with phenylacetylene in the presence of a suitable catalyst. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which facilitates the formation of the carbon-carbon triple bond between the phenylacetylene and the tetramethylbenzene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,2,4,5-tetramethyl-3,6-bis(phenylethynyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the phenylethynyl groups to phenylethyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the phenyl rings.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of diketones and hydroxybenzils.

    Reduction: Formation of phenylethyl derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Benzene, 1,2,4,5-tetramethyl-3,6-bis(phenylethynyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, 1,2,4,5-tetramethyl-3,6-bis(phenylethynyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethynyl groups can participate in π-π interactions with aromatic residues in proteins, while the methyl groups can influence the compound’s hydrophobicity and binding affinity. These interactions can modulate the activity of the target molecules and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    1,2,4,5-Tetramethylbenzene: A simpler derivative with only four methyl groups.

    1,3,5-Trimethyl-2,4-bis(phenylethynyl)benzene: Similar structure but with different methyl group positioning.

    1,2,4,5-Tetramethyl-3-(phenylethynyl)benzene: Contains only one phenylethynyl group.

Uniqueness

Benzene, 1,2,4,5-tetramethyl-3,6-bis(phenylethynyl)- is unique due to the presence of two phenylethynyl groups, which enhance its reactivity and potential for forming complex molecular architectures. This makes it a valuable compound for advanced synthetic applications and research.

Properties

IUPAC Name

1,2,4,5-tetramethyl-3,6-bis(2-phenylethynyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22/c1-19-20(2)26(18-16-24-13-9-6-10-14-24)22(4)21(3)25(19)17-15-23-11-7-5-8-12-23/h5-14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQPGMTADYQNLKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C#CC2=CC=CC=C2)C)C)C#CC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70453206
Record name Benzene, 1,2,4,5-tetramethyl-3,6-bis(phenylethynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140477-37-8
Record name Benzene, 1,2,4,5-tetramethyl-3,6-bis(phenylethynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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